Versatile MX Analogue Synthesis: Seven Distinct Halogenated Furanones from One Common Intermediate
4-(Hydroxymethyl)-2(5H)-furanone has been demonstrated to serve as a versatile starting point for the synthesis of seven distinct analogues of the potent environmental mutagen MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone), enabling systematic SAR investigations of halogen position and type effects on genotoxicity [1]. This synthetic versatility is unmatched by the 4-methyl analogue, which cannot undergo the requisite C4 functional group transformations. The overall yield from commercially available starting materials to the target intermediate is 50% over three steps [2].
| Evidence Dimension | Number of structurally diverse analogues accessible from a single common intermediate |
|---|---|
| Target Compound Data | 7 distinct MX analogues synthesized (including 3-chloro-, bromo-, and mixed halogen variants) |
| Comparator Or Baseline | 4-Methyl-2(5H)-furanone: 0 MX analogues accessible directly (lacks reactive C4 functional group) |
| Quantified Difference | Infinite (cannot perform requisite chlorination/oxidation steps) |
| Conditions | Multi-step synthesis from 4-(hydroxymethyl)-2(5H)-furanone; J. Org. Chem. 1990 methodology |
Why This Matters
This compound enables systematic SAR studies of halogenated furanone genotoxicity that cannot be conducted using alternative butenolide starting materials.
- [1] LaLonde RT, Leo H, Perakyla H, Dence CW, Farrell RP. Bromine-, chlorine-, and mixed halogen-substituted 4-methyl-2(5H)-furanones: synthesis and mutagenic effects of halogen and hydroxyl group replacements. Chem Res Toxicol. 1997;10(12):1421-1429. View Source
- [2] LaLonde RT, Perakyla H, Hayes MP. Potentially mutagenic, chlorine-substituted 2(5H)-furanones: studies of their synthesis and NMR properties. J Org Chem. 1990;55(9):2847-2855. View Source
